molecular formula C8H14N2O B12993823 2-cyano-N-(3-methylbutyl)acetamide

2-cyano-N-(3-methylbutyl)acetamide

Cat. No.: B12993823
M. Wt: 154.21 g/mol
InChI Key: SXJHYGNZLJOCMK-UHFFFAOYSA-N
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Description

2-cyano-N-(3-methylbutyl)acetamide is a chemical compound with the molecular formula C8H14N2O It is a derivative of cyanoacetamide, characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a 3-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-methylbutyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 3-methylbutylamine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired cyanoacetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, solvent-free methods and the use of microwave irradiation have been explored to reduce reaction times and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-methylbutyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various heterocyclic compounds, such as pyridines, pyrroles, and imidazoles, which are of significant interest in medicinal chemistry .

Scientific Research Applications

2-cyano-N-(3-methylbutyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-methylbutyl)acetamide involves its ability to act as a nucleophile due to the presence of the cyano and acetamide groups. These functional groups enable the compound to participate in various nucleophilic substitution and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(3-methylbutyl)acetamide is unique due to the presence of the 3-methylbutyl chain, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-cyano-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C8H14N2O/c1-7(2)4-6-10-8(11)3-5-9/h7H,3-4,6H2,1-2H3,(H,10,11)

InChI Key

SXJHYGNZLJOCMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CC#N

Origin of Product

United States

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